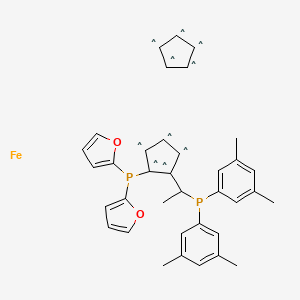
5-Ethyl-2-methyl-nicotinic acid
Descripción general
Descripción
5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methyl-nicotinic acid is typically synthesized through the oxidation of 5-ethyl-2-methylpyridine. The oxidation process involves the use of nitric acid as an oxidizing agent . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar oxidation process. the industrial methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. The process also involves managing the by-products, such as nitrous oxide, which has a significant environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-2-methyl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The primary method of synthesis involves the oxidation of 5-ethyl-2-methylpyridine.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for the oxidation process.
Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methyl-nicotinic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-ethyl-2-methyl-nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play crucial roles in redox reactions and cellular metabolism .
Comparación Con Compuestos Similares
Nicotinic Acid (Niacin): A well-known compound with similar chemical structure and biological functions.
Methyl Nicotinate: Another derivative used in topical preparations for muscle and joint pain.
5-Methyl Nicotinic Acid: A related compound with distinct chemical properties and applications.
Uniqueness: 5-Ethyl-2-methyl-nicotinic acid is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-ethyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCQYYGNHJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2543845.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)

![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)

![1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2543853.png)



